

# Physical and chemical properties of N-Benzyl-4-nitroaniline

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## Compound of Interest

Compound Name: **N-Benzyl-4-nitroaniline**

Cat. No.: **B1293809**

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## An In-depth Technical Guide to N-Benzyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **N-Benzyl-4-nitroaniline**, a compound of interest in materials science and as a synthetic intermediate.<sup>[1][2]</sup> This document outlines its key characteristics, experimental protocols for its synthesis, and visual representations of its chemical logic.

## Core Physical and Chemical Properties

**N-Benzyl-4-nitroaniline**, with the CAS number 14309-92-3, is an organic compound featuring a benzyl group and a 4-nitrophenyl group linked by a secondary amine.<sup>[1][3]</sup> The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring and the basicity of the amine.<sup>[1]</sup>

A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[4]
Molecular Weight	228.25 g/mol	PubChem[4]
Melting Point	147 °C	ChemicalBook[5]
Boiling Point (Predicted)	392.0 ± 25.0 °C	ChemicalBook[5]
Density (Predicted)	1.258 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[5]
CAS Number	14309-92-3	Benchchem[1]
IUPAC Name	N-benzyl-4-nitroaniline	PubChem[4]
Synonyms	N-(4-Nitrophenyl)benzenemethanamine, p-Nitro-N-benzylaniline	PubChem[4]

## Synthesis and Experimental Protocols

The synthesis of **N-Benzyl-4-nitroaniline** can be achieved through several established routes. Common methods include the alkylation of 4-nitroaniline with a benzylating agent like benzyl chloride, or the reductive amination of 4-nitrobenzaldehyde with benzylamine.[1] Another approach involves the nitration of N-benzylaniline.[1]

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

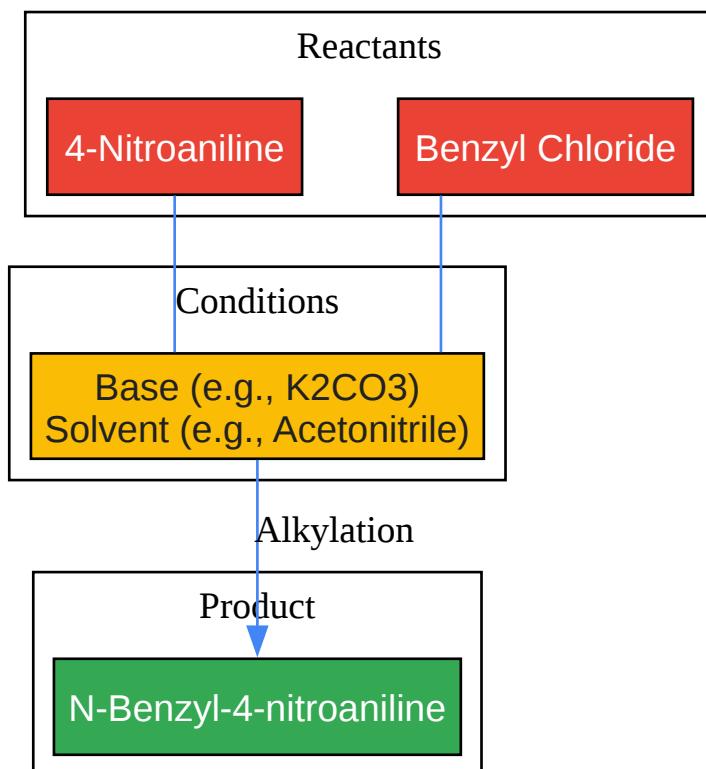
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline in a suitable solvent (e.g., ethanol, acetonitrile).
- **Addition of Base:** Add a base, such as potassium carbonate or sodium hydride, to the mixture to deprotonate the aniline nitrogen.
- **Addition of Benzylating Agent:** Slowly add benzyl chloride or benzyl bromide to the reaction mixture.

- **Reflux:** Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.
- **Extraction:** Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Chemical Reactions and Logic

The chemical reactivity of **N-Benzyl-4-nitroaniline** is largely dictated by the nitro group and the secondary amine. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring it is attached to towards electrophilic substitution, but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group, providing a route to N-benzyl-p-phenylenediamine.

Below is a diagram illustrating a common synthetic pathway to **N-Benzyl-4-nitroaniline**.



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Caption: Synthetic pathway for **N-Benzyl-4-nitroaniline** via alkylation.

## Spectral Information

Spectroscopic data is crucial for the characterization of **N-Benzyl-4-nitroaniline**. Available data includes <sup>13</sup>C NMR, GC-MS, and IR spectra.<sup>[4]</sup> Researchers should consult spectral databases for detailed information.

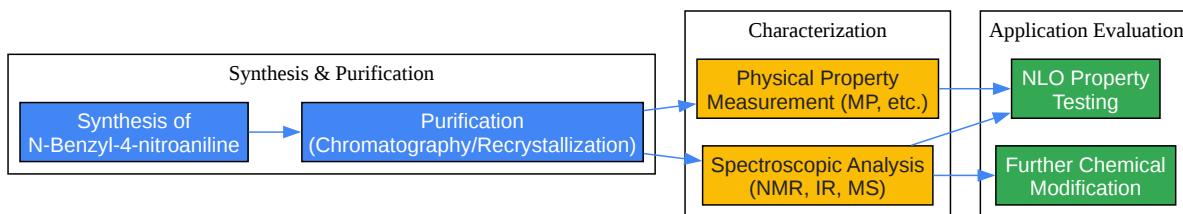
## Safety and Handling

**N-Benzyl-4-nitroaniline** is harmful if swallowed, causes skin irritation, and can cause serious eye damage.<sup>[4]</sup> It may also cause respiratory irritation.<sup>[4]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.<sup>[6]</sup> Work should be conducted in a well-ventilated area or a fume hood.<sup>[6]</sup> For detailed safety information, refer to the Safety Data Sheet (SDS).<sup>[6][7]</sup>

## Applications in Research and Development

The unique structure of **N-Benzyl-4-nitroaniline**, featuring a donor amine group and an acceptor nitro group connected through a conjugated system, gives it significant nonlinear optical (NLO) properties.<sup>[1][2]</sup> This makes it a candidate for applications in photonic and optoelectronic devices.<sup>[1]</sup> It is also used as an intermediate in the synthesis of more complex molecules and specialty chemicals.<sup>[1]</sup>

The following diagram illustrates a general workflow for evaluating a compound like **N-Benzyl-4-nitroaniline** for its potential applications.



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Caption: General workflow for the evaluation of **N-Benzyl-4-nitroaniline**.

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